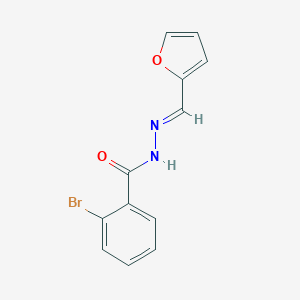
2-Brom-N'-(2-Furylmethylen)benzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N’-(2-furylmethylene)benzohydrazide is a chemical compound with the linear formula C12H9BrN2O2 . It has a molecular weight of 293.122 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-bromo-N’-(2-furylmethylene)benzohydrazide is represented by the linear formula C12H9BrN2O2 . The CAS Number for this compound is 93418-02-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-bromo-N’-(2-furylmethylene)benzohydrazide include a molecular weight of 293.122 . The compound has a linear formula of C12H9BrN2O2 .Wissenschaftliche Forschungsanwendungen
Optoelektronik
Diese Verbindung hat potenzielle Anwendungen in der Optoelektronik, insbesondere aufgrund ihrer nichtlinearen optischen (NLO) Eigenschaften . Das Vorhandensein von delokalisierten Elektronen in der Struktur ermöglicht einzigartige optoelektronische Eigenschaften, die in Geräten wie Photovoltaikzellen, photokatalytischen Systemen und photoleitenden Sensoren genutzt werden können. Die NLO-Antwort dieses Materials auf intensive elektromagnetische Felder macht es zu einem Kandidaten für optisches Schalten, Modulation, Frequenzverschiebung und optische Datenspeicherung .
Biochemische Analyse
Biochemical Properties
2-bromo-N’-(2-furylmethylene)benzohydrazide plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions and interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as urease, by binding to the active site and preventing substrate access . Additionally, 2-bromo-N’-(2-furylmethylene)benzohydrazide can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and coordinate with metal ions, leading to changes in enzyme activity and protein function.
Cellular Effects
The effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 2-bromo-N’-(2-furylmethylene)benzohydrazide can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-bromo-N’-(2-furylmethylene)benzohydrazide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity . For example, 2-bromo-N’-(2-furylmethylene)benzohydrazide can inhibit enzyme activity by binding to the active site and preventing substrate access, leading to a decrease in enzyme function . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways, resulting in changes in gene expression and cellular function . The binding interactions of 2-bromo-N’-(2-furylmethylene)benzohydrazide are primarily based on hydrogen bonding, coordination with metal ions, and hydrophobic interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that 2-bromo-N’-(2-furylmethylene)benzohydrazide can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-bromo-N’-(2-furylmethylene)benzohydrazide vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, 2-bromo-N’-(2-furylmethylene)benzohydrazide can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These dosage effects are crucial for determining the safe and effective use of 2-bromo-N’-(2-furylmethylene)benzohydrazide in preclinical and clinical studies.
Metabolic Pathways
2-bromo-N’-(2-furylmethylene)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination . This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and reduction . The metabolites of 2-bromo-N’-(2-furylmethylene)benzohydrazide can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of 2-bromo-N’-(2-furylmethylene)benzohydrazide.
Eigenschaften
IUPAC Name |
2-bromo-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-11-6-2-1-5-10(11)12(16)15-14-8-9-4-3-7-17-9/h1-8H,(H,15,16)/b14-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJFACFNNZVQQX-RIYZIHGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=CO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
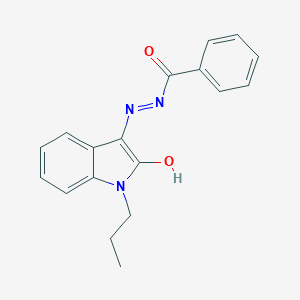
![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
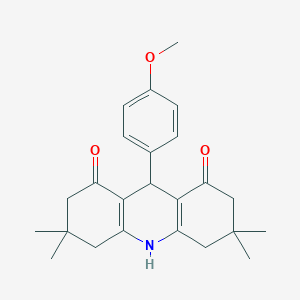
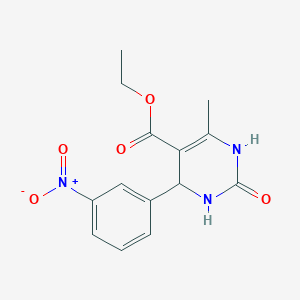

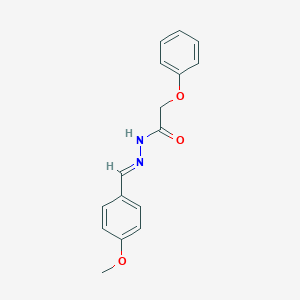
![2-amino-4-(4-bromophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352648.png)
![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)
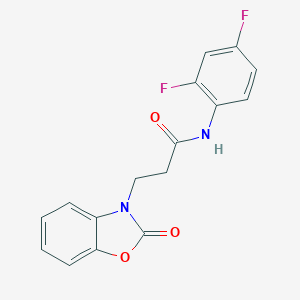
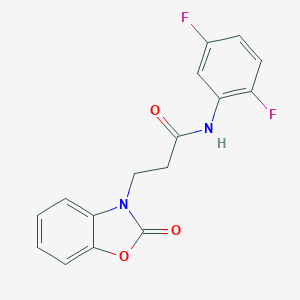

![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B352669.png)
